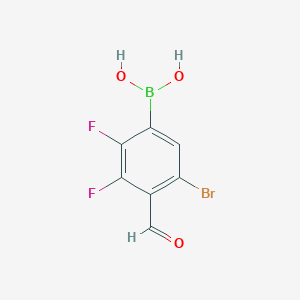

5-Bromo-2,3-difluoro-4-formylphenylboronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromo-2,3-difluoro-4-formylphenylboronic acid is a chemical compound with the molecular formula C7H4BBrF2O3 . It is a versatile synthetic building block and an important intermediate in the preparation of agrochemical and pharmaceutical active ingredients .

Synthesis Analysis

The synthesis of 4-formylyphenylboronic acid, a related compound, was reported by the group of Heinrich Nöth in 1990. 4-Bromobenzaldehyde was used as starting material . The acetalization of the aldehyde group was carried out by standard methods .Molecular Structure Analysis

The molecular weight of this compound is 264.82 . The InChI code for this compound is 1S/C7H4BBrF2O3/c9-5-1-4 (8 (13)14)7 (11)6 (10)3 (5)2-12/h1-2,13-14H .Chemical Reactions Analysis

This compound can be used as a reactant in the preparation of fluorinated biaryl derivatives via Suzuki cross-coupling reaction with aryl and heteroaryl halides . It can also be used in the preparation of flurodiarylmethanols by reacting with aryl aldehydes using a Ni catalyst .Physical And Chemical Properties Analysis

The physical form of this compound is solid . More detailed physical and chemical properties are not available from the current search results.Mécanisme D'action

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds .

Mode of Action

It’s known that boronic acids are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group to a metal catalyst (such as palladium), which then forms a new carbon-carbon bond .

Biochemical Pathways

Boronic acids are known to be involved in various biochemical pathways due to their ability to form reversible covalent bonds with proteins and other biomolecules .

Pharmacokinetics

The pharmacokinetics of boronic acids, in general, can be influenced by factors such as their pka, lipophilicity, and the presence of transporters .

Result of Action

Boronic acids are known to have various biological effects, including antibacterial, antiviral, and anticancer activities .

Action Environment

The action, efficacy, and stability of 5-Bromo-2,3-difluoro-4-formylphenylboronic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of boronic acids . Additionally, the presence of certain ions or molecules can either enhance or inhibit the activity of boronic acids .

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of 5-Bromo-2,3-difluoro-4-formylphenylboronic acid is its ease of synthesis and availability. It is also a versatile building block that can be used for the synthesis of various biologically active molecules. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Orientations Futures

There are several future directions for the use of 5-Bromo-2,3-difluoro-4-formylphenylboronic acid in scientific research. One of the most promising directions is the development of new inhibitors of protein kinases, which can be used for the treatment of various diseases such as cancer and inflammatory disorders. Another direction is the synthesis of new boronic acid derivatives with improved properties and higher selectivity towards target proteins. Overall, the potential applications of this compound in scientific research are vast and diverse, and further studies are needed to fully explore its potential.

Méthodes De Synthèse

The synthesis of 5-Bromo-2,3-difluoro-4-formylphenylboronic acid involves the reaction of 2,3-difluoro-5-bromo-4-nitrobenzene with triisopropyl borate in the presence of palladium catalyst and potassium carbonate. The reaction takes place under mild conditions and yields the desired product in good purity and yield.

Applications De Recherche Scientifique

5-Bromo-2,3-difluoro-4-formylphenylboronic acid has been extensively used in scientific research for various applications. One of the most important applications of this compound is in the field of medicinal chemistry, where it is used as a building block for the synthesis of various biologically active molecules. It has been reported that this compound can be used as a key intermediate for the synthesis of potent inhibitors of protein kinases, which are important targets for the treatment of various diseases.

Safety and Hazards

The safety information for this compound suggests handling it in a well-ventilated place, wearing suitable protective clothing, and avoiding contact with skin and eyes . It is also recommended to avoid the formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .

Propriétés

IUPAC Name |

(5-bromo-2,3-difluoro-4-formylphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BBrF2O3/c9-5-1-4(8(13)14)7(11)6(10)3(5)2-12/h1-2,13-14H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJCJGFVJKNHBBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1F)F)C=O)Br)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BBrF2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.82 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-(furan-2-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acrylamide](/img/structure/B2912522.png)

![1-(4-methoxyphenyl)-3-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea](/img/structure/B2912523.png)

![(E)-2-(benzo[d]thiazol-2-yl)-4-((thiophen-2-ylmethylene)amino)phenol](/img/structure/B2912524.png)

![N-[2-[(Acetylthio)methyl]-1-oxo-3-phenylpropyl]glycine methyl ester](/img/no-structure.png)

![[Rucl(P-cymene)((S)-xylbinap)]CL](/img/structure/B2912534.png)

![N,N-diethyl-2-{2-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B2912536.png)

![ethyl 4-(10-oxo-9,10-dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-ylidene)piperidine-1-carboxylate](/img/structure/B2912537.png)

![6,8-Dichloro-3-[(4-chlorophenyl)methoxy]-2-(trifluoromethyl)quinazolin-4-one](/img/structure/B2912539.png)